3-Amino-4-phenylpyridine
Overview
Description
3-Amino-4-phenylpyridine is an organic compound with the molecular formula C11H10N2 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 4-phenyl-3-pyridinamine .
Synthesis Analysis
The synthesis of 3-amino-4-phenylpyridine derivatives involves lithiating 3-Pivaloylaminopyridines with butyl-lithium before reacting with iodine as an electrophile to afford 4-iodo-3-pivaloylaminopyridines . The cross-coupling of the latter with suitable phenylboronic acids gives the desired product .Molecular Structure Analysis
The InChI code for 3-Amino-4-phenylpyridine is 1S/C11H10N2/c12-11-8-13-7-6-10 (11)9-4-2-1-3-5-9/h1-8H,12H2 .Physical And Chemical Properties Analysis
3-Amino-4-phenylpyridine has a predicted boiling point of 334.6±22.0 °C . It has a density of 1.133 . The compound is stored at 2-8°C, protected from light .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Antiradical Activity : The reaction of 3-amino-4-phenylpyridine derivatives with aromatic aldehydes and their subsequent reduction leads to compounds with demonstrated antiradical activity, particularly against DPPH and ABTS radicals (Kulakov et al., 2018).
Neurotropic Activity
- Neurotropic Applications : Some derivatives of 3-amino-4-phenylpyridine have shown promising neurotropic activities, exhibiting tranquilizing (anxiolytic) and antidepressant effects. These effects are observed in preliminary in vivo studies, indicating the potential for therapeutic applications (Palamarchuk et al., 2021).
Applications in Imaging and Detection
- Phosphorescence Imaging : Tris(2-phenylpyridine) iridium(III) complexes, which include 3-amino-4-phenylpyridine structures, have been used in cellular uptake and localization studies. These compounds exhibit phosphorescent properties useful for imaging in living cells (Steunenberg et al., 2012).
Chemosensor Development
- Fluorescent Chemosensors : Derivatives of 3-amino-4-phenylpyridine have been used in the development of novel fluorescent chemosensors, particularly for the detection of Cr3+ ions. These sensors show significant fluorescence enhancement upon binding with Cr3+, demonstrating the potential for environmental and analytical applications (Chalmardi et al., 2017).
Photophysical Studies
- Photophysical Behavior : Research on aminopyridine derivatives, including 3-amino-4-phenylpyridine, has led to insights into their photophysical properties. These studies are essential for understanding the behavior of these compounds under different light and energy conditions, which is crucial for applications in photochemistry and materials science (Kisel et al., 2017).
Crystallographic and Solid-State Studies
- Crystal Structure Analysis : Investigations into multi-component crystals of 4-phenylpyridine, closely related to 3-amino-4-phenylpyridine, provide insights into hydrogen bonding and proton transfer in solid-state chemistry. Such studies are important for material design and understanding molecular interactions in crystals (Seaton et al., 2013).
Complexes with Metal Ions
- Metal Complexes for Surface Functionalization : 3-Amino-4-phenylpyridine derivatives have been used to create complexes with metals like iridium and ruthenium. These complexes are utilized for functionalizing surfaces, which is a crucial step in creating sensitive and specific sensors or catalysts (Sandroni et al., 2010).
Chemical Reactivity and Modification
- Chemical Reactivity Studies : Research into the chemical behavior of positively charged phenyl radicals, including derivatives of 3-amino-4-phenylpyridine, has provided valuable insights into their reactivity with amino acids. This is significant for understanding and manipulating these molecules in various chemical and biological contexts (Huang & Kenttämaa, 2005).
Therapeutic Applications
- Potential Alzheimer's Disease Therapy : Studies on luminescent Ru(II) phenanthroline complexes, which involve 3-amino-4-phenylpyridine structures, indicate their use in real-time imaging of Aβ self-aggregation, a key factor in Alzheimer's disease. These complexes also exhibit potential as therapeutic agents due to their neuroprotective properties (Silva et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-phenylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWKYMYEJLKQLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376589 | |
Record name | 3-Amino-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-phenylpyridine | |
CAS RN |
146140-99-0 | |
Record name | 3-Amino-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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